
trans-Methyl 2-phenylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-Methyl 2-phenylcyclopropane-1-carboxylate” is an organic compound with the molecular formula C11H12O2 . It has a molecular weight of 176.21 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, related compounds have been synthesized using various methods. For instance, ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, a structural analog of umifenovir, was prepared using a one-pot method .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringO=C(OC)C1(C2=CC=CC=C2)CC1 . The InChI representation is 1S/C11H12O2/c1-13-10(12)11(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The boiling point and other physical properties were not found in the search results.Aplicaciones Científicas De Investigación
1. Stereochemistry and Asymmetric Synthesis
The study of trans-Methyl 2-phenylcyclopropane-1-carboxylate and related compounds contributes significantly to the field of stereochemistry and asymmetric synthesis. For instance, the absolute configuration of related cis-2-phenylcyclopropane-carboxylic acid was established, which is crucial for understanding stereochemical relationships and guiding synthetic strategies (Aratani, Nakanisi, & Nozaki, 1970). Similarly, the synthesis of optically active trans-1-methyl-2-phenylcyclopropanes using chiral iron complexes represents an important application in asymmetric synthesis (Davison, Krusell, & Michaelson, 1974).
2. Biological and Enzymatic Studies
This compound and its derivatives have been used in biological and enzymatic studies. One study investigated the inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase by trans-2-phenylcyclopropane-1-carboxylic acid, which is vital for understanding plant ethylene biosynthesis and regulation (Dourtoglou & Koussissi, 2000). Another study explored the cytochrome P450-catalyzed hydroxylation of hydrocarbons, including trans-1-methyl-2-phenylcyclopropane, to understand the enzymatic mechanisms underlying hydrocarbon metabolism (Atkinson et al., 1994).
3. Analytical and Spectroscopic Applications
Analytical techniques, such as mass spectrometry and NMR spectroscopy, have been employed to study derivatives of this compound. For instance, electron impact-induced fragmentation of derivatives was investigated to understand their mass spectrometric behavior (Bélanger, 1979). Vibrationally resolved electronic spectra were recorded for isomers of 1-methyl-2-phenylcyclopropane, aiding in the understanding of electronic structures and molecular conformations (Hamza & Cable, 2012).
Propiedades
IUPAC Name |
methyl (1R,2R)-2-phenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRFZWGTJXCXSR-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5861-31-4 |
Source


|
| Record name | rac-methyl (1R,2R)-2-phenylcyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

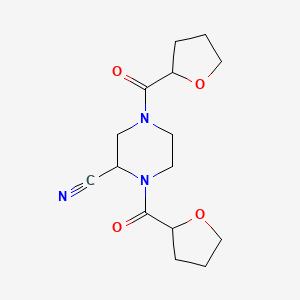
![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2688816.png)
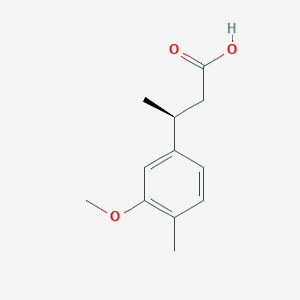
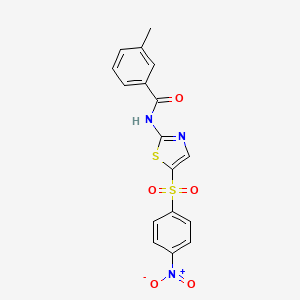
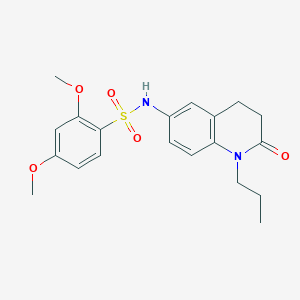
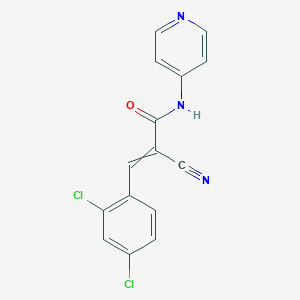
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2688828.png)
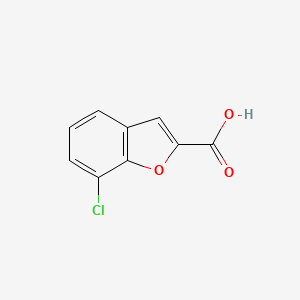
acetic acid](/img/structure/B2688831.png)
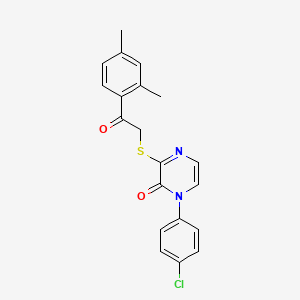
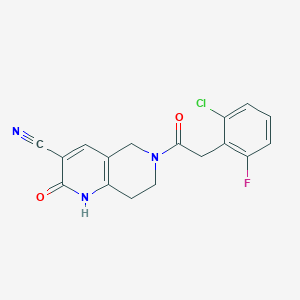


![1-Bromo-8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2688838.png)